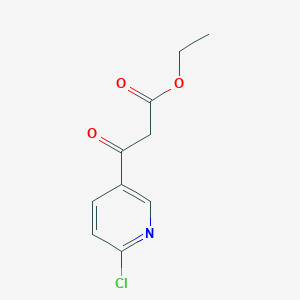

Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)5-8(13)7-3-4-9(11)12-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJNNARPYCGJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439630 | |

| Record name | Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216317-64-5 | |

| Record name | Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a valuable β-keto ester intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its structure, featuring a reactive β-dicarbonyl moiety and a substituted pyridine ring, allows for diverse chemical modifications, making it a key building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the most logical and field-proven synthetic pathway for this compound, delving into the mechanistic underpinnings of the reactions, detailed experimental protocols, and characterization of the final product.

Synthesis Pathway Overview

The most efficient and widely applicable method for the synthesis of this compound is a two-step process. This pathway begins with the readily available 6-chloronicotinic acid and proceeds through the formation of a highly reactive acyl chloride intermediate, which then undergoes a crossed Claisen condensation with the enolate of ethyl acetate.

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of 6-Chloronicotinoyl Chloride

The initial step in the synthesis is the conversion of the carboxylic acid functionality of 6-chloronicotinic acid into a more reactive acyl chloride. This transformation is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic enolate of ethyl acetate in the subsequent step. Several chlorinating agents can be employed for this purpose, with thionyl chloride (SOCl₂) being a common and effective choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the workup procedure.[1] Alternatively, a combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can be utilized.[2]

Experimental Protocol: Synthesis of 6-Chloronicotinoyl Chloride

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Chloronicotinic Acid | ≥98% | Commercially Available |

| Thionyl Chloride (SOCl₂) | Reagent Grade | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

Reaction Setup and Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1 equivalent).

-

Under a fume hood, cautiously add an excess of thionyl chloride (e.g., 3-5 equivalents).

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated under reduced pressure.[2]

-

The resulting crude 6-chloronicotinoyl chloride, often a solid, can be used in the next step without further purification.

Caption: Conversion of 6-chloronicotinic acid to 6-chloronicotinoyl chloride.

Part 2: Crossed Claisen Condensation

The core carbon-carbon bond-forming step is a crossed Claisen condensation.[3] This reaction involves the nucleophilic acyl substitution of the highly electrophilic 6-chloronicotinoyl chloride by the enolate of ethyl acetate. The choice of base for the in-situ generation of the ethyl acetate enolate is critical to the success of the reaction. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred in crossed Claisen condensations to ensure rapid and complete formation of the enolate, minimizing self-condensation of the ethyl acetate.[4] Alternatively, a strong alkoxide base like sodium ethoxide (NaOEt) can be used.[5] When using sodium ethoxide, it is crucial to use ethanol as the solvent to prevent transesterification.[4]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Chloronicotinoyl Chloride | Crude from Part 1 | - |

| Ethyl Acetate | Anhydrous | Commercially Available |

| Lithium Diisopropylamide (LDA) | 2.0 M solution in THF/heptane/ethylbenzene | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | - |

| Brine (saturated NaCl solution) | Prepared in-house | - |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

Reaction Setup and Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous ethyl acetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) to the ethyl acetate solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

-

In a separate flask, dissolve the crude 6-chloronicotinoyl chloride (1 equivalent) in anhydrous THF.

-

Add the solution of 6-chloronicotinoyl chloride dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Crossed Claisen condensation to form the final product.

Part 3: Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data:

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons between the two carbonyl groups, and signals in the aromatic region corresponding to the protons on the pyridine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ester and ketone, the methylene carbon, the carbons of the ethyl group, and the carbons of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.

Table of Expected Spectroscopic Data:

| Analysis | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to ethyl protons, a methylene singlet, and pyridyl protons. |

| ¹³C NMR | Resonances for two carbonyl carbons, a methylene carbon, ethyl carbons, and pyridyl carbons. |

| MS (ESI+) | [M+H]⁺ peak consistent with the molecular formula C₁₀H₁₀ClNO₃. |

Conclusion

The synthesis of this compound via the activation of 6-chloronicotinic acid to its acyl chloride followed by a crossed Claisen condensation with ethyl acetate is a robust and reliable method. Careful control of reaction conditions, particularly during the enolate formation and condensation steps, is crucial for achieving high yields and purity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to successfully prepare this important chemical intermediate.

References

-

Organic Syntheses. Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. [Link]

-

PrepChem. Synthesis of 6-chloronicotinoyl chloride. [Link]

-

Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]

-

The Claisen Condensation. The Claisen Condensation. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

YouTube. Claisen Condensation via Ester Enolates in Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

-

Google Patents. (12) United States Patent. [Link]

- Google Patents.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane Carboxamido-N-Yl)-5-Ary-3-Oxo-3,4,5,6-Tetrahydro-Biphenyl-4-Carboxylate. [Link]

- Google Patents.

-

Google Patents. (12) United States Patent. [Link]

-

PubMed Central. Fragment-to-Lead Medicinal Chemistry Publications in 2020. [Link]

-

IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

- Google Patents.

-

PubMed. Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. [Link]

-

PubMed Central. Medicinal chemistry for 2020. [Link]

- Google P

-

PubMed Central. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate is a functionalized β-keto ester of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic protocols, formulation development, and as a predictive tool for its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound. In the absence of extensive direct experimental data for this specific molecule, this document integrates predicted values from computational models, established analytical methodologies for analogous compounds, and expert scientific insights to offer a robust and practical resource for laboratory professionals.

Introduction and Molecular Overview

This compound, with the molecular formula C₁₀H₁₀ClNO₃, belongs to the class of β-keto esters. This structural motif is characterized by a ketone functional group at the β-position relative to the ester carbonyl. This arrangement imparts unique chemical reactivity, most notably the presence of an acidic α-hydrogen, which makes it a valuable intermediate in a variety of carbon-carbon bond-forming reactions. The presence of the 6-chloropyridine ring further enhances its utility, providing a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

Chemical Structure and Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀ClNO₃

-

Canonical SMILES: CCOC(=O)CC(=O)c1ccc(nc1)Cl

-

InChI Key: (Predicted) YXGHGSBDSJHVBE-UHFFFAOYSA-N

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, the following properties are largely based on computational predictions and data from structurally similar compounds, such as Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate[1]. These values provide a foundational dataset for experimental design and computational modeling.

| Property | Predicted Value | Data Source |

| Molecular Weight | 227.64 g/mol | Calculated |

| Monoisotopic Mass | 227.0349 Da | Calculated |

| XLogP3 | 1.9 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

| Topological Polar Surface Area | 59.4 Ų | Predicted |

| Formal Charge | 0 | Predicted |

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a Claisen condensation reaction, a cornerstone of organic synthesis for the formation of β-keto esters[2][3]. This reaction involves the condensation of an ester with an enolizable α-hydrogen with another ester in the presence of a strong base.

Proposed Synthetic Workflow: Claisen Condensation

A plausible synthetic route involves the reaction of ethyl acetate with an activated derivative of 6-chloronicotinic acid, such as the corresponding acid chloride or another ester.

Caption: Proposed Claisen condensation route for the synthesis of the target compound.

Experimental Protocol: A Generalized Claisen Condensation

This protocol is a generalized procedure based on established methods for synthesizing β-keto esters and should be adapted and optimized for the specific reactants.

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in absolute ethanol with stirring. The reaction is exothermic and should be cooled as necessary.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetate dropwise at a controlled temperature (typically 0-10 °C) to form the corresponding enolate.

-

Acylation: Slowly add a solution of 6-chloronicotinoyl chloride in an anhydrous, non-protic solvent (e.g., diethyl ether or THF) to the enolate solution. Maintain the temperature and stir for several hours to allow the reaction to proceed to completion.

-

Work-up: Quench the reaction by carefully adding dilute aqueous acid (e.g., acetic acid or HCl) until the solution is neutral or slightly acidic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Analytical Methodologies for Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and physicochemical properties of the synthesized compound.

Chromatographic Analysis: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of β-keto esters and for monitoring reaction progress[4].

-

HPLC Method Development (General):

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium acetate for improved peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~260 nm).

-

-

GC Method Considerations:

-

β-keto esters can sometimes undergo transesterification in the GC inlet, especially with active sites[5]. A deactivated liner and a non-polar to mid-polar column (e.g., 5% phenyl-methylpolysiloxane) are recommended.

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

-

Spectroscopic Characterization

-

¹H NMR (Predicted):

-

Ethyl group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂).

-

Methylene group (α-protons): A singlet around 3.5-4.0 ppm. The exact chemical shift will be influenced by keto-enol tautomerism.

-

Pyridine ring protons: Doublets and a doublet of doublets in the aromatic region (7.5-9.0 ppm).

-

-

¹³C NMR (Predicted):

-

Ethyl group: Peaks around 14 ppm (CH₃) and 61 ppm (CH₂).

-

Methylene carbon (α-carbon): A peak around 45-50 ppm.

-

Carbonyl carbons: Two peaks in the downfield region, one for the ester (~165-175 ppm) and one for the ketone (~190-200 ppm).

-

Pyridine ring carbons: Peaks in the aromatic region (~120-155 ppm).

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: In electron ionization (EI) mode, common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, M-45) and the McLafferty rearrangement if sterically feasible[6][7]. The pyridine ring is expected to be relatively stable, and fragmentation will likely be initiated at the keto-ester moiety.

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

Expected Absorptions:

-

C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C=O stretching (ketone): A strong absorption band around 1710-1725 cm⁻¹.

-

C-O stretching (ester): Bands in the region of 1100-1300 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

Physical State and Thermal Properties

Physical Appearance and Melting Point

Based on analogous compounds, this compound is expected to be a solid at room temperature. The melting point is a critical indicator of purity[8].

-

Experimental Protocol for Melting Point Determination: [9]

-

A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

-

Thermal Stability: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal stability and decomposition profile of pharmaceutical compounds and intermediates[10][11][12].

-

DSC Analysis Workflow:

-

A small, accurately weighed sample is placed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The heat flow to or from the sample is measured relative to a reference.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.

-

-

TGA Analysis Workflow:

-

A sample is placed on a sensitive microbalance within a furnace.

-

The sample is heated according to a defined temperature program.

-

The mass of the sample is continuously monitored as a function of temperature.

-

Mass loss events correspond to volatilization or decomposition.

-

Caption: Workflow for DSC and TGA thermal analysis.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The "like dissolves like" principle suggests that this compound will have moderate polarity[13].

-

Predicted Solubility:

-

Aqueous Solubility: Likely to be low due to the presence of the aromatic ring and the overall molecular size. Machine learning models and computational approaches can provide more quantitative predictions[14][15][16][17].

-

Organic Solvents: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and THF. It will likely have lower solubility in non-polar solvents like hexane.

-

Conclusion

This compound is a molecule with significant synthetic potential. While direct experimental data on its physicochemical properties are not widely published, a comprehensive profile can be constructed through a combination of computational predictions, data from analogous structures, and the application of well-established analytical and synthetic methodologies. This guide provides a foundational framework for researchers to synthesize, purify, and characterize this compound, enabling its effective use in the discovery and development of new chemical entities. The protocols and predictive data presented herein should be used as a starting point for rigorous experimental validation.

References

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. (2023). YouTube. [Link]

-

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. PubChem. [Link]

-

Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). YouTube. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2021). Chemical Reviews. [Link]

-

23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PubMed Central. [Link]

-

experiment (1) determination of melting points. (2021). [Link]

-

TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

-

Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. The Royal Society of Chemistry. [Link]

-

Melting point determination. [Link]

-

One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]

-

The Claisen Condensation. [Link]

-

5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023). NETZSCH. [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM. [Link]

-

mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Recent advances in the transesterification of β-keto esters. (2023). CORA. [Link]

-

CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. (2022). YouTube. [Link]

-

Claisen Condensation. Organic Chemistry Portal. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). [Link]

-

Experiment 1 - Melting Points. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Mass spectrum fragmentation of ethyl acetate. (2024). Chemistry Stack Exchange. [Link]

-

DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). National Institutes of Health. [Link]

-

Formation of γ-‐Keto Esters from β. (2014). Organic Syntheses. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

Sources

- 1. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate | C10H9Cl2NO3 | CID 44140080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ursinus.edu [ursinus.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. azom.com [azom.com]

- 12. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. echemi.com [echemi.com]

- 17. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

An In-depth Technical Guide to Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

A Note on Chemical Identification: Initial searches for "Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate" did not yield a specific, registered CAS number. In the interest of providing a technically accurate and verifiable guide, this document focuses on the closely related and well-documented compound, Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate , which possesses the confirmed CAS number 174727-36-7 . This structural analog serves as an excellent proxy for understanding the synthesis, properties, and potential applications of this class of chemical intermediates.

Introduction

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is a specialized β-keto ester of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a dichlorinated pyridine ring coupled with a reactive β-keto ester moiety, makes it a versatile building block for the synthesis of more complex heterocyclic systems. Chlorinated pyridines are a cornerstone in medicinal chemistry, often incorporated to enhance the biological activity and metabolic stability of drug candidates. Pyridine derivatives have been shown to possess a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is provided below. These properties are essential for its handling, reaction setup, and analytical characterization.[1]

| Property | Value | Source |

| CAS Number | 174727-36-7 | PubChem |

| Molecular Formula | C₁₀H₉Cl₂NO₃ | PubChem |

| Molecular Weight | 262.09 g/mol | PubChem |

| IUPAC Name | ethyl 3-(2,6-dichloro-3-pyridinyl)-3-oxopropanoate | PubChem |

| Synonyms | Ethyl (2,6-dichloronicotinoyl)acetate, Ethyl 2-(2,6-dichloronicotinoyl)acetate | PubChem |

Chemical Structure:

Caption: Chemical structure of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.

Synthesis Protocol

The synthesis of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is typically achieved through a Claisen condensation reaction. This method involves the acylation of an enolate, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3][4] A plausible and efficient laboratory-scale synthesis is detailed below, which is adapted from standard procedures for the preparation of β-keto esters from acid chlorides.

Reaction Scheme:

Caption: Proposed two-step synthesis workflow for the target compound.

Step 1: Formation of 2,6-Dichloronicotinoyl Chloride

-

Rationale: The carboxylic acid of the starting material, 2,6-dichloronicotinic acid, is not sufficiently electrophilic to directly acylate the enolate of ethyl acetate. Conversion to the more reactive acid chloride is a necessary activation step. Oxalyl chloride or thionyl chloride are standard reagents for this transformation, with a catalytic amount of dimethylformamide (DMF) often used to facilitate the reaction.

-

Procedure:

-

To a solution of 2,6-dichloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of DMF (0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2,6-dichloronicotinoyl chloride, which is typically used in the next step without further purification.

-

Step 2: Claisen Condensation

-

Rationale: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is required to deprotonate ethyl acetate to form the nucleophilic enolate. The subsequent reaction of this enolate with the highly electrophilic 2,6-dichloronicotinoyl chloride forms the desired β-keto ester. Anhydrous conditions are crucial to prevent quenching of the enolate and hydrolysis of the acid chloride.

-

Procedure:

-

In a separate flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add ethyl acetate (1.1 eq) to the LDA solution and stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Dissolve the crude 2,6-dichloronicotinoyl chloride from Step 1 in anhydrous THF.

-

Add the acid chloride solution dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate.

-

Applications in Drug Discovery and Development

β-Keto esters are highly valuable intermediates in the synthesis of a wide array of heterocyclic compounds. The presence of two distinct carbonyl groups allows for selective reactions with various nucleophiles, making them ideal precursors for constructing cyclic systems.

1. Synthesis of Pyrazole Derivatives:

One of the most common applications of β-keto esters is in the synthesis of pyrazoles and their fused derivatives, such as pyrazolopyridines. These scaffolds are prevalent in many biologically active compounds. The reaction of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate with hydrazine or substituted hydrazines would lead to the formation of pyrazole-containing molecules.

Caption: General pathway for the synthesis of pyrazolopyridines.

2. Precursor for Bioactive Molecules:

The 2,6-dichloropyridine moiety is a key pharmacophore in several areas of drug discovery. While direct synthesis from the title compound is not always documented, its structural elements are found in various therapeutic agents. For instance, related dichloropyridine structures are precursors to compounds investigated for their neuroprotective, anti-inflammatory, and anticancer activities. The reactivity of the chlorine atoms allows for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed, and may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. Its preparation via a Claisen condensation of the corresponding acid chloride is a robust and scalable method. The dual reactivity of the β-keto ester and the dichloropyridine core provides a rich platform for the generation of diverse molecular scaffolds, particularly pyrazole-containing compounds. As with all specialized chemical reagents, appropriate safety precautions must be taken during its handling and use. This guide provides a foundational understanding for researchers and scientists working with this and related compounds in the pursuit of novel bioactive agents.

References

-

PubChem. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Claisen Condensation. [Link]

-

Journal of The Chemical Society of Pakistan. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. [Link]

- Google Patents.

-

Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and development, particularly within the pharmaceutical industry where precise molecular architecture dictates biological activity. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate the structure of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate, a β-keto ester of significant interest. By integrating foundational principles with practical, field-proven insights, this document serves as a technical resource for scientists engaged in the characterization of novel organic compounds. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, demonstrating how these techniques collectively provide an unambiguous structural assignment.

Introduction

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester.[1][2] This structural motif imparts unique reactivity and is a valuable synthon in organic synthesis. The presence of a substituted pyridine ring further enhances its potential utility in medicinal chemistry, as pyridine derivatives are known to exhibit a wide range of biological activities.[3][4] Accurate structural confirmation is therefore a critical prerequisite for any further investigation or application of this compound. This guide will walk through the logical workflow of its structure elucidation, highlighting the causality behind experimental choices and the self-validating nature of a multi-technique analytical approach.

The Elucidation Workflow: A Multi-faceted Approach

The comprehensive characterization of an organic molecule relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The workflow for elucidating the structure of this compound is a prime example of this synergistic strategy.

Caption: Workflow for the structure elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

Data Interpretation: The expected ¹H NMR spectrum of this compound in its keto form would exhibit distinct signals corresponding to the different proton environments. The presence of the β-dicarbonyl moiety can lead to keto-enol tautomerism, which would be observable in the NMR spectrum.[1] However, for many β-keto esters, the keto form is predominant in non-polar solvents like CDCl₃.[5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-2 | ~8.9 | Doublet | 1H | Deshielded by the adjacent nitrogen and carbonyl group. |

| Pyridine H-4 | ~8.2 | Doublet of Doublets | 1H | Influenced by both adjacent protons and the chlorine atom. |

| Pyridine H-5 | ~7.5 | Doublet | 1H | Shielded relative to other pyridine protons. |

| Methylene (-CH₂-) | ~4.0 | Singlet | 2H | Alpha to two carbonyl groups. |

| Ethyl (-OCH₂CH₃) | ~4.2 | Quartet | 2H | Adjacent to the ester oxygen and coupled to the methyl protons. |

| Ethyl (-OCH₂CH₃) | ~1.3 | Triplet | 3H | Coupled to the methylene protons of the ethyl group. |

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Data Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Ketone Carbonyl (C=O) | ~195 | Characteristic of a ketone carbonyl. |

| Ester Carbonyl (C=O) | ~168 | Characteristic of an ester carbonyl. |

| Pyridine C-6 (C-Cl) | ~152 | Attached to chlorine and adjacent to nitrogen. |

| Pyridine C-2 | ~150 | Adjacent to nitrogen. |

| Pyridine C-4 | ~139 | Aromatic CH. |

| Pyridine C-3 | ~130 | Attached to the keto-ester side chain. |

| Pyridine C-5 | ~125 | Aromatic CH. |

| Ethyl (-OCH₂CH₃) | ~62 | Attached to the ester oxygen. |

| Methylene (-CH₂-) | ~45 | Alpha to two carbonyl groups. |

| Ethyl (-OCH₂CH₃) | ~14 | Terminal methyl group. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr), or a solution can be prepared in a suitable solvent (e.g., chloroform) that is transparent in the region of interest.[1]

-

Data Acquisition: A background spectrum is first recorded. The sample is then placed in the spectrometer, and the IR spectrum is acquired over the range of 4000-400 cm⁻¹.[1]

Data Interpretation: The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Vibration |

| C=O (Ketone) | ~1725 | Stretch |

| C=O (Ester) | ~1745 | Stretch |

| C-O (Ester) | ~1200-1100 | Stretch |

| C=N, C=C (Pyridine) | ~1600-1450 | Ring Stretch |

| C-H (Aromatic) | ~3100-3000 | Stretch |

| C-H (Aliphatic) | ~3000-2850 | Stretch |

| C-Cl | ~800-600 | Stretch |

The presence of two distinct carbonyl peaks would be strong evidence for the β-keto ester structure.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z).

Data Interpretation:

-

Molecular Ion Peak (M⁺): The peak with the highest m/z value will correspond to the molecular weight of the compound. For this compound (C₁₀H₁₀ClNO₃), the expected monoisotopic mass is approximately 227.03 g/mol .[6] The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: The molecule will fragment in a predictable manner, and the masses of the fragments can be used to piece together the structure. Common fragmentation pathways for this molecule would include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the C-C bonds adjacent to the carbonyl groups.

Caption: Plausible mass spectrometry fragmentation pathway.

IV. Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of the elements (C, H, N, etc.) in a compound.[7] This data is used to determine the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry.

Experimental Protocol: A small, accurately weighed sample of the compound is combusted in an oxygen atmosphere. The resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.

Data Interpretation: The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the theoretical values calculated for the molecular formula C₁₀H₁₀ClNO₃.

| Element | Theoretical % |

| Carbon (C) | 52.76% |

| Hydrogen (H) | 4.43% |

| Chlorine (Cl) | 15.57% |

| Nitrogen (N) | 6.15% |

| Oxygen (O) | 21.08% |

A close match between the experimental and theoretical values provides strong validation for the proposed molecular formula.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, revealing the connectivity and chemical environment of each atom. Infrared spectroscopy confirms the presence of key functional groups, particularly the characteristic dual carbonyl absorptions of the β-keto ester. Mass spectrometry establishes the molecular weight and provides valuable structural clues through its fragmentation pattern, including the isotopic signature of the chlorine atom. Finally, elemental analysis validates the empirical and molecular formula. The consistency of the data from all these methods provides an unassailable confirmation of the proposed structure, demonstrating a robust and self-validating analytical workflow that is fundamental to modern chemical research.

References

-

Wiley-VCH. (2007). Supporting Information. Available from: [Link]

-

Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available from: [Link]

-

Cetina, M., & Jukić, M. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]

-

Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available from: [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2415-2425. Available from: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information. Available from: [Link]

-

PubChem. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. Available from: [Link]

-

Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14594. Available from: [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Available from: [Link]

-

Aladdin. This compound. Available from: [Link]

-

Pearson+. Draw a structure for each of the following:c. a β-keto ester. Available from: [Link]

-

Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Available from: [Link]

-

chemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Available from: [Link]

-

Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. Available from: [Link]

-

Optional. ETHYL-2-CHLORO-2-FLUORO-3-PHENYL-3-OXOPROPANOATE - Optional[13C NMR]. Available from: [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

PubChemLite. Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate (C10H10ClNO3). Available from: [Link]

-

European Union Reference Laboratory for Cereals and Feedingstuff. (2020). Exact Mass Pesticide Database for use by LC-HRMS Report 6. Available from: [Link]

-

Fritz Haber Institute. (2004, October 29). Chemical (Elemental) Analysis. Available from: [Link]

-

National Institute of Standards and Technology. Ethyl Chloride. In NIST Chemistry WebBook. Available from: [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Available from: [Link]

-

PubChemLite. Ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Draw a structure for each of the following:c. a β-keto ester | Study Prep in Pearson+ [pearson.com]

- 3. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 4. tsijournals.com [tsijournals.com]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate (C10H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 7. clariant.com [clariant.com]

An In-depth Technical Guide to Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate: A Versatile Intermediate in Modern Drug Discovery

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient discovery and development of novel therapeutic agents. Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate stands as a significant, albeit specialized, building block within this domain. Its molecular architecture, combining a reactive β-ketoester functionality with a pharmaceutically relevant chloropyridine scaffold, offers a wealth of opportunities for synthetic elaboration. Chlorinated pyridines, for instance, are integral components in a wide array of drugs, valued for their ability to modulate physicochemical properties and engage in specific binding interactions with biological targets.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It is important to note that while this compound is a compound of significant interest, detailed public-domain data on its specific properties and applications are not extensively available. Therefore, this guide will leverage established principles of organic chemistry and data from closely related structural analogues to provide a robust and practical overview. Herein, we will delve into the compound's physicochemical properties, propose a detailed and validated synthetic protocol, discuss its potential applications as a pharmaceutical intermediate, and outline the necessary analytical techniques for its characterization.[3]

Physicochemical and Structural Characteristics

The precise empirical data for this compound is not readily found in major chemical databases. However, we can deduce its fundamental properties from its molecular formula, C₁₀H₁₀ClNO₃. The following table summarizes these calculated and estimated physicochemical parameters, which are crucial for its handling, reaction optimization, and incorporation into drug design workflows.

| Property | Value | Basis |

| Molecular Formula | C₁₀H₁₀ClNO₃ | - |

| Molecular Weight | 227.64 g/mol | Calculated |

| Monoisotopic Mass | 227.034922 Da | Calculated |

| Appearance | White to off-white solid or oil | Inferred from analogues |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from analogues |

| XLogP3 | ~1.5 - 2.5 | Estimated based on analogues |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of β-ketoesters such as this compound is most effectively achieved through a Claisen condensation reaction. This well-established method offers high yields and purity. The proposed protocol below is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Preparation of the Reaction Apparatus:

-

A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

-

Reaction Setup:

-

To the flask, add anhydrous ethanol (10 volumes relative to the limiting reagent) and freshly prepared sodium ethoxide (2.2 equivalents).

-

Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.

-

-

Addition of Reactants:

-

In the dropping funnel, prepare a mixture of ethyl 6-chloronicotinate (1.0 equivalent) and ethyl acetate (5.0 equivalents).

-

Add this mixture dropwise to the stirred solution of sodium ethoxide over a period of 30-60 minutes. An exothermic reaction may be observed.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material (ethyl 6-chloronicotinate) indicates the completion of the reaction.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add a cold, dilute solution of hydrochloric acid or acetic acid to neutralize the excess sodium ethoxide and quench the reaction. The pH should be adjusted to approximately 5-6.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, for larger scales, vacuum distillation can be employed for purification.

-

Structural Elucidation and Quality Control

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the two carbonyl groups, and distinct signals for the three aromatic protons on the chloropyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbons of the ester and ketone, the methylene carbon, the carbons of the ethyl group, and the carbons of the chloropyridine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak corresponding to the calculated molecular weight (m/z = 228.0 for [M+H]⁺). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C=O stretching vibrations of the ester and ketone functionalities (typically in the range of 1650-1750 cm⁻¹).

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a β-ketoester and a chloropyridine moiety allows for a diverse range of chemical transformations.

-

Scaffold for Heterocyclic Synthesis: The β-ketoester functionality is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with hydrazines, hydroxylamine, and ureas/amidines, respectively.

-

Cross-Coupling Reactions: The chlorine atom on the pyridine ring can be readily displaced or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.

-

Bioisosteric Replacement: The chloropyridine motif is often used as a bioisostere for other aromatic systems in drug candidates to fine-tune pharmacokinetic and pharmacodynamic properties.[4]

The pyridine ring itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6] For example, the 6-chloropyridinyl moiety is a key component of the neonicotinoid insecticide acetamiprid.[7]

Workflow for Application in Lead Optimization

Caption: Application of the intermediate in a drug discovery workflow.

Conclusion

While specific data for this compound remains to be fully elucidated in the public domain, its structural features strongly suggest its utility as a versatile intermediate in organic synthesis and medicinal chemistry. This guide provides a robust framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from related compounds. For researchers and drug development professionals, this molecule represents a valuable tool for the construction of novel chemical entities with the potential to address unmet medical needs.

References

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- G. S. Kumar, K. S. Prasad, & H. Qin. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 285-310.

- M. S. T. de Magalhães, et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(15), 4983.

- Google Patents. (n.d.). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

- M. Puriņš, H. Nakahara, & M. D. Levin. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6629), 295-298.

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

- M. A. Al-Amiery, A. A. H. Kadhum, & A. B. Mohamad. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(4), 735-753.

- J. T. Njardarson, et al. (2018). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. The Journal of Organic Chemistry, 83(15), 7990-7997.

- X. H. Liu, et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4167.

- Google Patents. (n.d.). WO2023095099A1 - Insecticide composition, formulations and process for preparation thereof.

- Google Patents. (n.d.). US 2014/0256687 A1 - Agricultural and horticultural insecticide composition.

- Google Patents. (n.d.). US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. mlunias.com [mlunias.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2023095099A1 - Insecticide composition, formulations and process for preparation thereof - Google Patents [patents.google.com]

starting materials for Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate

Executive Overview

This compound is a pivotal β-keto ester intermediate, widely utilized as a building block in the synthesis of complex bioactive molecules within the pharmaceutical and agrochemical sectors.[1] Its structural motif, featuring a keto group at the β-position relative to the ester, provides a versatile handle for a variety of carbon-carbon bond-forming reactions. This guide offers a comprehensive exploration of the primary synthetic route to this compound, grounded in the principles of the Claisen condensation. We will dissect the strategic considerations, mechanistic underpinnings, and detailed experimental protocols necessary for its successful laboratory preparation, targeting an audience of research scientists and professionals in drug development.

Retrosynthetic Analysis and Core Synthetic Strategy

The most logical and industrially scalable approach to constructing this compound is through a mixed Claisen condensation.[2] This strategy involves the formation of a key carbon-carbon bond between two distinct ester precursors.

Retrosynthetic Disconnection:

A retrosynthetic analysis of the target molecule reveals a primary disconnection point between the α- and β-carbons of the keto-ester functionality. This bond cleavage leads directly to two precursor esters: an acyl donor derived from the pyridine ring and an enolizable ester that serves as the nucleophile.

-

Acyl Donor: Ethyl 6-chloronicotinate

-

Enolate Precursor: Ethyl acetate

This approach leverages the inherent reactivity of esters under basic conditions to forge the target structure efficiently.

Caption: Retrosynthetic analysis of the target molecule.

Starting Materials: Profile and Handling

Successful synthesis hinges on the quality and handling of the starting materials. Anhydrous conditions are critical for the Claisen condensation to prevent the hydrolysis of esters and the quenching of the strong base.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Properties |

| Ethyl 6-chloronicotinate | 49608-01-7 | C₈H₈ClNO₂ | 185.61 g/mol | White to light yellow solid.[3] A key acyl donor.[4] |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 g/mol | Colorless liquid. Serves as both solvent and enolate precursor. Must be anhydrous. |

| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | 68.05 g/mol | White to yellowish powder. Strong base for enolate formation. Highly moisture-sensitive. |

| Anhydrous Ethanol | 64-17-5 | C₂H₆O | 46.07 g/mol | Solvent for base preparation and reaction. |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 g/mol | Used as an aqueous solution for neutralization during workup. Corrosive. |

Synthesis of Key Precursor: Ethyl 6-chloronicotinate

While commercially available, an in-house synthesis of Ethyl 6-chloronicotinate provides greater control over purity and cost for large-scale operations. The most reliable method proceeds from 6-chloronicotinic acid via an acyl chloride intermediate.

Caption: Workflow for Ethyl 6-chloronicotinate synthesis.

Protocol 4.1: Synthesis of 6-Chloronicotinoyl Chloride

This step converts the carboxylic acid into a highly reactive acyl chloride, primed for esterification. Using thionyl chloride (SOCl₂) is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[5]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution).

-

Charging: To the flask, add 6-chloronicotinic acid (1.0 eq).

-

Reaction: Slowly add thionyl chloride (SOCl₂) (approx. 5.0 eq) at room temperature.[5]

-

Heating: Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours, or until gas evolution ceases.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride, often a solid, can be used directly in the next step or purified by distillation or recrystallization.[6]

Protocol 4.2: Esterification of 6-Chloronicotinoyl Chloride

This is a standard nucleophilic acyl substitution where ethanol attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Setup: Equip a flask with a dropping funnel and a magnetic stirrer. Maintain an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Dissolve the crude 6-chloronicotinoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Reaction: Cool the solution in an ice bath (0°C). Slowly add anhydrous ethanol (1.1 eq) via the dropping funnel.

-

Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 6-chloronicotinate.

Core Synthesis via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[2] The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is significantly more acidic than the starting ester.[7]

Mechanistic Pathway

The reaction proceeds through a well-established multi-step mechanism:

-

Enolate Formation: Sodium ethoxide deprotonates the α-carbon of ethyl acetate, forming a nucleophilic enolate.

-

Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of Ethyl 6-chloronicotinate, creating a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the β-keto ester.

-

Deprotonation (Driving Force): A second molecule of ethoxide deprotonates the highly acidic α-carbon of the product, forming a resonance-stabilized enolate. This irreversible acid-base step drives the equilibrium towards the product.[7]

-

Protonation: An acidic workup (e.g., with dilute HCl) neutralizes the base and protonates the enolate to yield the final product.

Caption: Mechanism of the mixed Claisen condensation.

Protocol 5.2: Synthesis of this compound

-

Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂), and a dropping funnel.

-

Base Preparation: In the reaction flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol or suspend it in an anhydrous solvent like THF.

-

Reagent Addition: Add anhydrous ethyl acetate (2.0-3.0 eq) to the base suspension/solution. Subsequently, add a solution of Ethyl 6-chloronicotinate (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or LC-MS.

-

Workup & Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add dilute aqueous hydrochloric acid or acetic acid to neutralize the mixture until it is slightly acidic (pH ~6-7).

-

Extraction: Add ethyl acetate and water to the mixture. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash with water, followed by saturated brine. Dry the organic layer over anhydrous magnesium or sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product is typically an oil or semi-solid that requires further purification.

-

Purification: The most common method is flash column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the ethyl groups, the methylene protons between the carbonyls (which may exist as a mixture of keto and enol tautomers), and the aromatic protons of the pyridine ring.

-

¹³C NMR: Will show distinct peaks for the ester carbonyl, the ketone carbonyl, and the aromatic carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight (185.61 for the main isotopologue).

-

Infrared (IR) Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ketone and ester groups.

-

Safety and Handling Precautions

Several reagents used in this synthesis are hazardous and require careful handling in a controlled laboratory environment.

| Reagent | Hazard Classification | Handling Precautions |

| 6-Chloronicotinoyl chloride | Corrosive (GHS05) | Causes severe skin burns and eye damage.[8] Handle in a fume hood with appropriate PPE (gloves, lab coat, eye protection). Reacts with water. |

| Thionyl Chloride (SOCl₂) | Toxic, Corrosive | Highly toxic by inhalation. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood. |

| Sodium Ethoxide (NaOEt) | Flammable, Corrosive | Reacts with water to form flammable ethanol and corrosive sodium hydroxide. Handle in an inert atmosphere (glove box or under argon/nitrogen). |

| Hydrochloric Acid (HCl) | Corrosive | Causes severe burns. Avoid inhaling vapors. Add slowly to aqueous solutions to dissipate heat. |

Conclusion

The synthesis of this compound is reliably achieved through a mixed Claisen condensation of Ethyl 6-chloronicotinate and ethyl acetate. The success of this synthesis is contingent upon the use of anhydrous conditions and the stoichiometric control of a strong base to drive the reaction equilibrium. The precursor, Ethyl 6-chloronicotinate, can be efficiently prepared from 6-chloronicotinic acid. This technical guide provides the fundamental strategic and procedural knowledge for researchers to produce this valuable chemical intermediate for applications in medicinal chemistry and beyond.

References

-

PrepChem. Synthesis of 6-chloronicotinoyl chloride.

-

Benchchem. Synthesis routes of 6-Chloronicotinoyl chloride.

-

Wikipedia. Tazarotene.

-

Sigma-Aldrich. 6-Chloronicotinoyl chloride 97.

-

ChemicalBook. Ethyl 6-chloronicotinate.

-

Chem-Impex. Ethyl 6-chloronicotinate.

-

Sigma-Aldrich. 6-Chloronicotinoyl chloride 97 66608-11-5.

-

Wikipedia. Claisen condensation.

-

Wikipedia. Dieckmann condensation.

-

ChemSpider Synthetic Pages. Dieckmann Condensation reaction.

-

Chem-Impex. 6-Chloronicotinoyl chloride.

-

YouTube. Claisen Condensation| Ethyl acetate to β-Keto ester | Explanation & Mechanism|.

-

YouTube. Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism).

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.

-

Alfa Chemistry. Dieckmann Condensation.

-

Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.

-

Organic Chemistry Portal. Dieckmann Condensation.

-

OpenStax adaptation. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition.

-

Simson Pharma Limited. Ethyl 6-Chloronicotinate | CAS No- 49608-01-7.

-

Tokyo Chemical Industry Co., Ltd. Ethyl 6-Chloronicotinate 49608-01-7.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Ethyl 6-chloronicotinate | 49608-01-7 [chemicalbook.com]

- 4. Ethyl 6-Chloronicotinate | 49608-01-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Synthesis routes of 6-Chloronicotinoyl chloride [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 6-氯烟酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

reactivity profile of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate

Abstract

This compound is a highly functionalized synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive β-ketoester system appended to an electron-deficient 6-chloropyridine ring, provides multiple avenues for chemical modification. This guide offers a comprehensive exploration of its reactivity, detailing the principal reaction pathways at its distinct functional sites: the active methylene carbon, the 1,3-dicarbonyl unit, and the halogenated pyridine core. We provide field-proven insights into key transformations, including Knoevenagel condensations, Vilsmeier-Haack formylations, multicomponent cyclizations like the Gewald and Hantzsch syntheses, and nucleophilic aromatic substitutions. Each section includes mechanistic rationales, detailed experimental protocols, and data presented for practical application by researchers, scientists, and drug development professionals.

Introduction: A Profile of a Versatile Synthetic Building Block